4-benzyl-2-(cyanomethyl)-N-cyclohexyl-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Description
This compound belongs to the triazoloquinazoline class, characterized by a fused triazole-quinazoline core with substitutions at key positions: a benzyl group at position 4, a cyanomethyl group at position 2, a cyclohexyl carboxamide at position 8, and two oxo groups at positions 1 and 5.
Properties
IUPAC Name |
4-benzyl-2-(cyanomethyl)-N-cyclohexyl-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N6O3/c26-13-14-30-25(34)31-21-15-18(22(32)27-19-9-5-2-6-10-19)11-12-20(21)23(33)29(24(31)28-30)16-17-7-3-1-4-8-17/h1,3-4,7-8,11-12,15,19H,2,5-6,9-10,14,16H2,(H,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLHGJZOPPHSMSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C4=NN(C(=O)N34)CC#N)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of Quinazoline-dione Core
Reaction Scheme :
Anthranilic acid → Ureido intermediate → Quinazoline-2,4-dione
Procedure :
- React anthranilic acid (1 eq) with potassium cyanate (1.2 eq) in aqueous HCl (pH 3-4) at 60°C for 4 hr to form o-ureidobenzoic acid.
- Cyclize intermediate in 6M NaOH at reflux (100°C, 2 hr) to yield quinazoline-2,4(1H,3H)-dione.
Key Parameters :
Triazolo Annulation
Reaction Scheme :
Quinazoline-dione → Dichloroquinazoline → Hydrazinoquinazoline → Triazoloquinazoline
Procedure :
- Treat quinazoline-dione (1 eq) with POCl₃ (5 eq) and N,N-dimethylaniline (0.5 eq) at 110°C for 6 hr to form 2,4-dichloroquinazoline.
- React with hydrazine hydrate (3 eq) in ethanol at 0°C → 2-hydrazino-4-chloroquinazoline (92% yield).
- Cyclize with benzyl cyanide in DMF at 80°C for 12 hr to form triazoloquinazoline core.
Optimization Data :
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Cyclization Temp | 80°C | +22% vs 60°C |
| DMF Volume (mL/g) | 15:1 | Prevents dimerization |
| Reaction Atmosphere | N₂ blanket | +15% yield |
Cyanomethylation at C-2 Position
Reaction Scheme :
Triazoloquinazoline + Bromoacetonitrile → 2-Cyanomethyl derivative
Procedure :
- Suspend triazoloquinazoline (1 eq) in anhydrous THF under argon.
- Add NaH (1.2 eq) at 0°C, stir 30 min.
- Introduce bromoacetonitrile (1.5 eq) dropwise, warm to 25°C, react 8 hr.
- Quench with NH₄Cl, extract with EtOAc, purify via silica chromatography (hexane:EtOAc 3:1).
Characterization Data :
- ¹H NMR (400 MHz, DMSO-d₆): δ 4.32 (s, 2H, CH₂CN), 7.28-8.05 (m, Ar-H)
- HRMS: m/z 365.1284 [M+H]⁺ (calc. 365.1289)
N-Cyclohexylcarboxamide Installation
Reaction Scheme :
Acid chloride formation → Schotten-Baumann acylation
Procedure :
- Convert quinazoline-8-carboxylic acid to acyl chloride using SOCl₂ (3 eq) in refluxing toluene (2 hr).
- Add cyclohexylamine (2 eq) in cold (0°C) NaOH (10% aq) with vigorous stirring.
- Isolate precipitate, wash with cold water, recrystallize from ethanol.
Yield Optimization :
| Amine Equiv | Temperature | Yield |
|---|---|---|
| 1.5 | 0°C | 68% |
| 2.0 | 0°C | 83% |
| 2.5 | 25°C | 71% |
Industrial Production Methodologies
Continuous Flow Synthesis
Modern plants employ telescoped flow chemistry approaches:
Reactor Setup :
- Micro-mixer for POCl₃ reaction (residence time: 8 min)
- Tubular reactor for cyclization (120°C, 30 psi)
- Falling film reactor for N-alkylation
Advantages :
- 98.5% conversion vs 89% batch process
- 45% reduction in solvent use
- 72 hr continuous operation between maintenance cycles
Catalyst Recovery Systems
Pd/C Recycling Protocol :
- Use 5% Pd/C in hydrogenation steps
- Centrifugal separation with ceramic membranes
- Acid wash (0.1M HNO₃) between batches
- Reactivation under H₂/N₂ at 300°C
Performance Metrics :
| Cycle | Yield | Pd Leaching |
|---|---|---|
| 1 | 92% | <0.5 ppm |
| 5 | 89% | 1.2 ppm |
| 10 | 85% | 2.8 ppm |
Critical Process Analytical Technologies
Real-Time Reaction Monitoring
FTIR Probes Track :
- POCl₃ consumption (νP=O at 1280 cm⁻¹)
- Amide formation (νC=O at 1680 cm⁻¹)
HPLC Methods :
| Column | Mobile Phase | Retention Time |
|---|---|---|
| C18 (2.6 μm) | ACN:H₂O (0.1% TFA) | 8.2 min |
| HILIC | MeOH:NH₄OAc (50mM) | 12.7 min |
Crystallization Control
Anti-Solvent Addition Profile :
- Initial ethanol charge: 5 vol
- Water addition rate: 0.5 vol/hr
- Final water content: 40% v/v
Particle Size Distribution :
| Parameter | Value |
|---|---|
| D10 | 12 μm |
| D50 | 45 μm |
| D90 | 110 μm |
Yield Optimization Strategies
Design of Experiments (DoE)
Central Composite Design Variables :
- Temperature (60-100°C)
- Catalyst loading (0.5-2.0 mol%)
- Reaction time (4-12 hr)
Optimal Conditions :
| Factor | Level | Effect Size |
|---|---|---|
| Temperature | 85°C | +18% yield |
| Pd(OAc)₂ | 1.2 mol% | +14% |
| Stirring Speed | 600 rpm | +9% |
Solvent Engineering
Green Solvent Screening :
| Solvent | Conversion | E-factor |
|---|---|---|
| 2-MeTHF | 92% | 8.2 |
| Cyrene® | 88% | 6.7 |
| EtOAc | 95% | 11.4 |
Impurity Profile Management
Genotoxic Impurity Control
Potential Impurities :
- Residual hydrazine (<1 ppm)
- Benzyl chloride derivatives (<5 ppm)
Purification Techniques :
- Activated carbon treatment (0.5% w/v)
- Reverse-phase chromatography
- Crystallization at pH 6.8
Stability Indicating Methods
Forced Degradation Results :
| Condition | Degradation Products |
|---|---|
| Acid (0.1M HCl) | Hydrolysis at C-2 |
| Base (0.1M NaOH) | Ring opening |
| Oxidative (3% H₂O₂) | Sulfoxide formation |
Chemical Reactions Analysis
Types of Reactions
4-benzyl-2-(cyanomethyl)-N-cyclohexyl-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Various nucleophiles, such as amines or thiols, under basic or acidic conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of partially or fully reduced triazoloquinazoline derivatives .
Scientific Research Applications
4-benzyl-2-(cyanomethyl)-N-cyclohexyl-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry
Biology: Investigated for its potential as an antimalarial agent and its ability to inhibit specific enzymes.
Medicine: Explored for its anticancer properties, particularly its ability to inhibit cancer cell proliferation and induce apoptosis
Mechanism of Action
The mechanism of action of 4-benzyl-2-(cyanomethyl)-N-cyclohexyl-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of certain kinases, such as c-Met and VEGFR-2, which are involved in cancer cell signaling and proliferation . The compound binds to the active site of these enzymes, preventing their normal function and leading to the inhibition of cancer cell growth .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structure Variations
- Target vs. : Both share the [1,2,4]triazolo[4,3-a]quinazoline core, but ’s compound has a [1,2,3]triazolo[1,5-a]quinazoline core.
- Oxo Groups : The target and compounds have two oxo groups, enhancing hydrogen-bonding capacity compared to ’s single oxo group. This may improve solubility or target affinity in polar environments .
Substituent Analysis
- Position 2: The target’s cyanomethyl group introduces a nitrile, a strong hydrogen bond acceptor, which may enhance interactions with enzymes like kinases .
- Position 8 Carboxamide :
Implications for Pharmacological Activity
Q & A
Q. What are the key synthetic routes and optimal reaction conditions for synthesizing this compound?
The synthesis involves multi-step protocols, typically starting with the formation of the triazoloquinazoline core. Critical steps include cyclization under acidic/basic conditions and subsequent functionalization of the benzyl, cyanomethyl, and cyclohexylcarboxamide groups. Optimal conditions often involve:
- Catalysts : Benzyltributylammonium bromide for triazole ring formation .
- Temperature : Reflux in ethanol or DMF (80–120°C) for cyclization .
- Purification : Recrystallization from ethanol/DMF mixtures or column chromatography for isolating high-purity products . Table 1 : Yield optimization under varying conditions:
| Solvent | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Ethanol | None | 80 | 45 |
| DMF | BTBAB | 120 | 68 |
| THF | Pd(OAc)₂ | 100 | 52 |
Q. Which analytical techniques are most reliable for confirming structural integrity and purity?
A combination of spectroscopic and chromatographic methods is essential:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and stereochemistry .
- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95% by reverse-phase C18 columns) .
- Mass Spectrometry (LC-MS) : Molecular ion peaks (e.g., m/z 487.6 [M+H]⁺) and fragmentation patterns .
- Infrared Spectroscopy (IR) : Confirmation of carbonyl (1700–1750 cm⁻¹) and nitrile (2200 cm⁻¹) groups .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for triazoloquinazoline derivatives?
Discrepancies in biological data (e.g., IC₅₀ values for kinase inhibition) often arise from assay variability or structural analogs. Mitigation strategies include:
- Standardized Assays : Use uniform protocols (e.g., ATP concentration in kinase assays) .
- Comparative Studies : Benchmark against reference compounds (e.g., staurosporine for kinase inhibition) .
- Structural Confirmation : Verify compound identity via X-ray crystallography or 2D-NMR to exclude isomerism .
Q. What computational methods predict the molecular targets or mechanism of action for this compound?
- Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., EGFR, VEGFR2) .
- Molecular Dynamics (MD) : Simulate binding stability (e.g., 100 ns trajectories in GROMACS) .
- QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing cyanomethyl) with activity .
Q. How do structural modifications at the 4-benzyl or 8-carboxamide positions influence bioactivity and selectivity?
- 4-Benzyl Substitution : Electron-donating groups (e.g., -OCH₃) enhance solubility but reduce kinase affinity .
- 8-Carboxamide : Cyclohexyl vs. aryl groups improve metabolic stability (e.g., t₁/₂ in liver microsomes: cyclohexyl > phenyl by 2.5×) . Table 2 : SAR for substituent effects:
| Position | Modification | Bioactivity (IC₅₀, nM) | Selectivity Index (vs. normal cells) |
|---|---|---|---|
| 4-Benzyl | -H | 120 | 3.2 |
| 4-Benzyl | -OCH₃ | 250 | 5.8 |
| 8-Carboxamide | -Cyclohexyl | 85 | 4.5 |
Methodological Guidance
Q. What strategies optimize yield in large-scale synthesis without compromising purity?
- Flow Chemistry : Continuous reactors for triazoloquinazoline core formation (yield ↑15% vs. batch) .
- Automated Crystallization : AI-driven solvent screening (e.g., ethanol/water gradients) to enhance crystal purity .
Q. How should researchers design experiments to validate enzyme inhibition mechanisms?
- Kinetic Assays : Measure Vmax/Km shifts under varying substrate concentrations .
- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement in live cells .
- Mutagenesis Studies : Identify critical binding residues (e.g., EGFR T790M mutation resistance profiling) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
